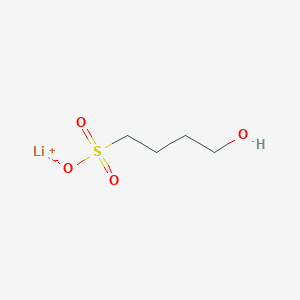
Lithium 4-hydroxybutane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a lithium salt of 4-hydroxybutane-1-sulfonic acid, characterized by its molecular formula C4H9LiO4S and a molecular weight of 160.12 g/mol . This compound is known for its stability and solubility in water, making it suitable for diverse scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium 4-hydroxybutane-1-sulfonate typically involves the reaction of 4-hydroxybutane-1-sulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the lithium salt and water as a byproduct. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion and high purity of the product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and pH to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Lithium 4-hydroxybutane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different lithium salts.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, lithium salts, and substituted sulfonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Lithium 4-hydroxybutane-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lithium 4-hydroxybutane-1-sulfonate involves its interaction with molecular targets and pathways. In biological systems, the compound can modulate enzyme activity and influence cellular signaling pathways. For instance, it has been shown to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play crucial roles in cellular metabolism and signaling . These interactions contribute to its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Lithium 4-hydroxybutanoate: Similar in structure but lacks the sulfonate group.
Sodium 4-hydroxybutane-1-sulfonate: Similar but with sodium instead of lithium.
Potassium 4-hydroxybutane-1-sulfonate: Similar but with potassium instead of lithium.
Uniqueness: Lithium 4-hydroxybutane-1-sulfonate is unique due to its combination of lithium and sulfonate groups, which confer distinct properties such as high solubility, stability, and ionic conductivity. These characteristics make it particularly valuable in applications like lithium-ion batteries and biochemical assays .
Properties
IUPAC Name |
lithium;4-hydroxybutane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S.Li/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUTWSBTKMUFMN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CCS(=O)(=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9LiO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)
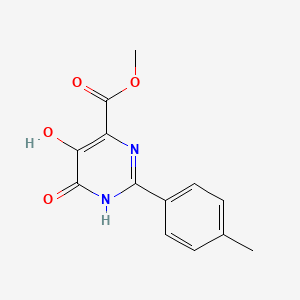
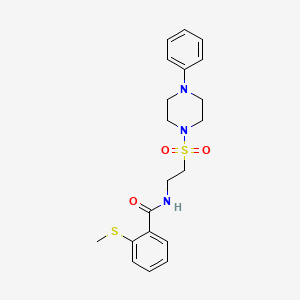

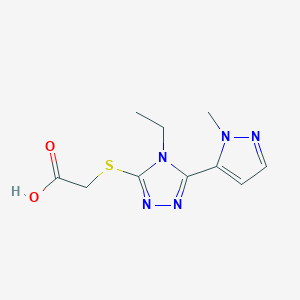




![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)
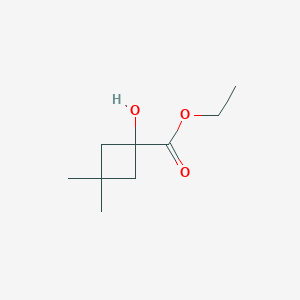
![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)
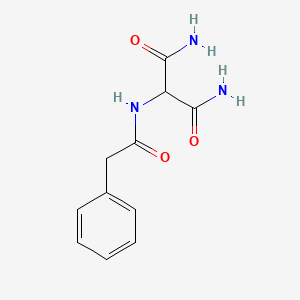
![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2536544.png)
